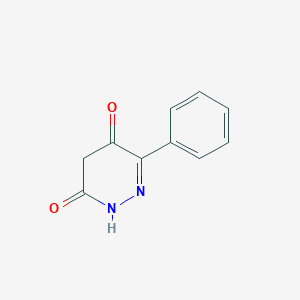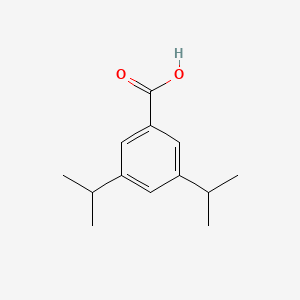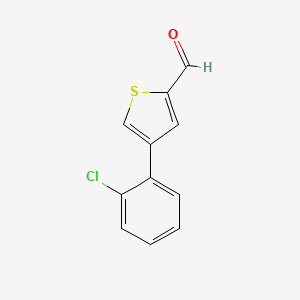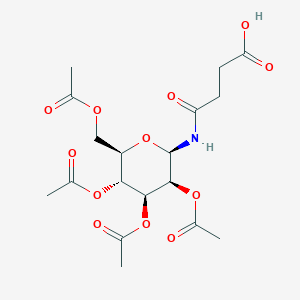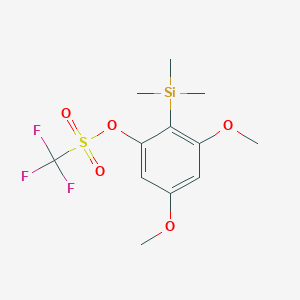![molecular formula C14H15F2NO2 B12835163 (3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxa-zol-5(6H)-one](/img/structure/B12835163.png)
(3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxa-zol-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one is a complex organic compound featuring a difluoromethyl group, a benzyl group, and a tetrahydropyrrolo[2,1-b]oxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one typically involves multiple steps:
Formation of the Tetrahydropyrrolo[2,1-b]oxazole Core: This step often involves the cyclization of an appropriate precursor, such as an amino alcohol, under acidic or basic conditions.
Introduction of the Difluoromethyl Group: Difluoromethylation can be achieved using reagents like difluoromethyl bromide or through radical difluoromethylation processes.
Benzylation: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the oxazole ring or the difluoromethyl group, potentially leading to the formation of tetrahydropyrrole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Tetrahydropyrrole derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors or receptor modulators.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, especially those containing fluorine, which is known to enhance biological activity.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which (3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the benzyl group can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Benzyl-7a-(trifluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
(3R)-3-Benzyl-7a-(methyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in (3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity compared to its analogs .
Properties
Molecular Formula |
C14H15F2NO2 |
|---|---|
Molecular Weight |
267.27 g/mol |
IUPAC Name |
(3R)-3-benzyl-7a-(difluoromethyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one |
InChI |
InChI=1S/C14H15F2NO2/c15-13(16)14-7-6-12(18)17(14)11(9-19-14)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2/t11-,14?/m1/s1 |
InChI Key |
RUELSUNAWHFPKK-YNODCEANSA-N |
Isomeric SMILES |
C1CC2(N(C1=O)[C@@H](CO2)CC3=CC=CC=C3)C(F)F |
Canonical SMILES |
C1CC2(N(C1=O)C(CO2)CC3=CC=CC=C3)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


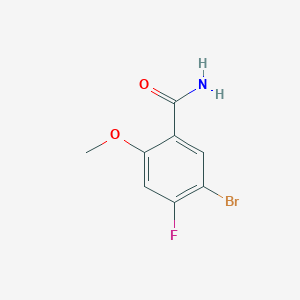
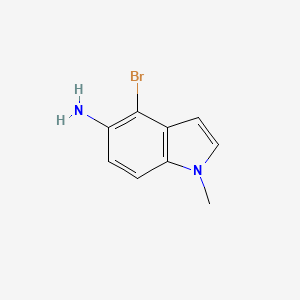
![2-[2-[2-(Diaminomethylideneamino)ethoxysulfonothioyl]ethyl]guanidine;dihydrobromide](/img/structure/B12835091.png)

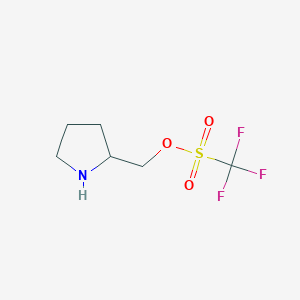
![1-(5-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12835104.png)

